molecular formula C9H10F2S B13302035 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene

4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene

Cat. No.: B13302035
M. Wt: 188.24 g/mol
InChI Key: HLLVRDJSFCJKLC-UHFFFAOYSA-N
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Description

4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a dimethylbenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene typically involves the introduction of the difluoromethyl group to a sulfanyl-substituted benzene ring. One common method includes the reaction of a suitable benzene derivative with difluoromethyl sulfide under controlled conditions. The reaction is often catalyzed by a metal catalyst such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The sulfanyl group may also participate in redox reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with other molecules. The presence of two methyl groups on the benzene ring can also affect its physical and chemical properties, making it distinct from other difluoromethyl sulfanyl-substituted compounds .

Properties

Molecular Formula

C9H10F2S

Molecular Weight

188.24 g/mol

IUPAC Name

4-(difluoromethylsulfanyl)-1,2-dimethylbenzene

InChI

InChI=1S/C9H10F2S/c1-6-3-4-8(5-7(6)2)12-9(10)11/h3-5,9H,1-2H3

InChI Key

HLLVRDJSFCJKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SC(F)F)C

Origin of Product

United States

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